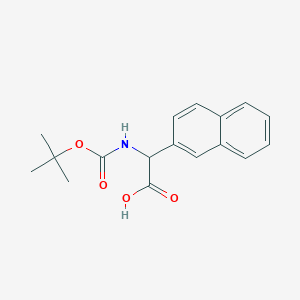

2-(Boc-amino)-2-(2-naphthyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLXWDVGKUKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Boc-amino)-2-(2-naphthyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)-2-(2-naphthyl)acetic acid, a non-proteinogenic α-amino acid, serves as a critical building block in contemporary medicinal chemistry and peptide science. Its unique structure, featuring a bulky naphthyl group attached to the α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, imparts specific steric and electronic properties that are highly valuable in the design of novel therapeutic agents and peptidomimetics. The presence of the naphthyl moiety allows for the exploration of π-π stacking interactions within biological targets, while the Boc group ensures chemoselectivity during complex multi-step syntheses. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this important synthetic precursor.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound dictate its handling, reactivity, and analytical profile. These are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉NO₄ | |

| Molecular Weight | 301.34 g/mol | |

| CAS Number | 93779-36-3 | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, desiccated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the Boc group, the α-proton, and the naphthyl ring system.

-

Boc Group: A characteristic singlet integrating to 9 protons is anticipated around δ 1.4 ppm.

-

α-Proton: The proton attached to the chiral center is expected to appear as a singlet or a doublet (if coupled to the NH proton) in the region of δ 5.0-5.5 ppm.

-

NH Proton: The amide proton signal, often broad, is expected between δ 5.0 and 7.0 ppm, and its visibility can be solvent-dependent.

-

Naphthyl Protons: A complex multiplet pattern corresponding to the 7 aromatic protons of the naphthyl group will be observed in the downfield region, typically between δ 7.4 and 8.0 ppm.

-

Carboxylic Acid Proton: A very broad singlet for the carboxylic acid proton is expected far downfield, often above δ 10 ppm, and may not always be observed depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

Boc Group: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon of the Boc group should appear around δ 155 ppm.

-

α-Carbon: The chiral α-carbon is anticipated in the range of δ 55-65 ppm.

-

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is expected to resonate in the region of δ 170-175 ppm.

-

Naphthyl Carbons: A series of signals in the aromatic region (δ 120-140 ppm) will correspond to the carbons of the naphthyl ring.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, 2-amino-2-(2-naphthyl)acetic acid. The most common and robust method for this transformation is the reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][2]

Experimental Protocol: Boc Protection of 2-amino-2-(2-naphthyl)acetic acid

This protocol outlines a general procedure for the synthesis of the title compound. The causality behind the choice of reagents and conditions is to ensure efficient and clean conversion.

Materials:

-

2-amino-2-(2-naphthyl)acetic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve 2-amino-2-(2-naphthyl)acetic acid (1 equivalent) in a 1:1 mixture of dioxane (or THF) and a 1M aqueous solution of sodium bicarbonate. The aqueous base is crucial as it deprotonates the amino group, rendering it nucleophilic.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise or as a solution in the organic solvent used. An excess of (Boc)₂O is used to drive the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with a saturated brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: As a protected amino acid, it is incorporated into peptide sequences to introduce conformational constraints or to act as a pharmacophore. The bulky naphthyl group can influence the secondary structure of peptides and enhance their binding affinity to biological targets. The Boc protecting group is orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis (SPPS), allowing for selective deprotection strategies.[3]

-

Drug Discovery: The naphthyl moiety is a common structural motif in many biologically active compounds. This amino acid serves as a scaffold for the synthesis of novel small molecules with potential therapeutic applications, including enzyme inhibitors and receptor antagonists.

-

Asymmetric Synthesis: The chiral center of this compound can be utilized as a chiral auxiliary or a starting material for the synthesis of other enantiomerically pure compounds.

Conclusion

This compound is a key synthetic intermediate with well-defined chemical properties that make it highly suitable for applications in peptide synthesis and drug discovery. Its synthesis via Boc protection is a robust and scalable process. A thorough understanding of its spectroscopic characteristics is essential for its effective utilization and for ensuring the purity of the final products into which it is incorporated. This guide provides the foundational knowledge required for researchers and scientists to confidently work with this versatile building block.

References

- The Royal Society of Chemistry. Experimental Procedures. Accessed January 4, 2026.

- Guidechem. How can BOC-glycine be synthesized effectively? - FAQ. Accessed January 4, 2026.

- Benchchem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Accessed January 4, 2026.

- Human Metabolome Database. [1H, 13C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Accessed January 4, 2026.

- Google Patents. CN104276964A - Preparation method of Boc-glycine. Accessed January 4, 2026.

- National Center for Biotechnology Information. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)

- PhytoBank. [1H,13C] 2D NMR Spectrum (). Accessed January 4, 2026.

- PubChem. N-Boc-(S)-naphthyl glycine. Accessed January 4, 2026.

- Molbase. Synthesis of α-Tert.-butoxycarbonylamino-(5,6-dihydro-1,4-oxathiin-2-yl)-acetic acid. Accessed January 4, 2026.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 4, 2026.

- Google Patents. US6214997B1 - Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl) acetic acid in association with N,N-dimethylformamide. Accessed January 4, 2026.

- National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. Accessed January 4, 2026.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005). Accessed January 4, 2026.

- Semantic Scholar. ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Accessed January 4, 2026.

- ResearchGate. Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Accessed January 4, 2026.

- Semantic Scholar. Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. Accessed January 4, 2026.

- ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)

- ElectronicsAndBooks. Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. Accessed January 4, 2026.

Sources

A Technical Guide to the Synthesis of (tert-Butoxycarbonyl)amino-(2-naphthalenyl)acetic Acid

Abstract

(tert-Butoxycarbonyl)amino-(2-naphthalenyl)acetic acid, also known as N-Boc-2-naphthylglycine, is a non-proteinogenic α-amino acid derivative of significant interest in medicinal chemistry and peptide science. Its rigid, aromatic naphthyl side chain serves as a valuable probe for studying molecular interactions and enhancing the pharmacological profiles of bioactive peptides[1]. This guide provides an in-depth, technically-grounded overview of a robust and widely applicable pathway for its synthesis. The core strategy involves a classical Strecker amino acid synthesis starting from 2-naphthaldehyde, followed by acidic hydrolysis and subsequent N-protection of the resulting amino acid. We will dissect the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and discuss critical parameters for achieving high yield and purity. Furthermore, considerations for achieving enantioselectivity, a crucial aspect for pharmaceutical applications, will be addressed.

Strategic Overview: A Retrosynthetic Approach

The synthesis of N-Boc-2-naphthylglycine hinges on the construction of the α-amino acid core. A logical and field-proven strategy is the Strecker synthesis, a powerful method for preparing α-amino acids from aldehydes[2][3]. The retrosynthetic analysis reveals a three-stage process:

-

N-Protection: The final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the free amine of the parent amino acid. This is a standard transformation, typically achieved with di-tert-butyl dicarbonate ((Boc)₂O)[4][5].

-

Nitrile Hydrolysis: The parent amino acid, 2-amino-2-(naphthalen-2-yl)acetic acid, can be accessed via the hydrolysis of the corresponding α-aminonitrile. This step usually requires strong acidic conditions to convert the nitrile moiety into a carboxylic acid[6].

-

Strecker Reaction: The key α-aminonitrile intermediate is formed through a one-pot, three-component reaction between 2-naphthaldehyde, a cyanide source (e.g., NaCN), and an ammonia source (e.g., NH₄Cl)[3][6].

This multi-step pathway is advantageous due to the commercial availability and cost-effectiveness of the starting materials.

Caption: Retrosynthetic analysis of N-Boc-2-naphthylglycine.

The Core Synthesis Pathway: Mechanism and Protocol

This section details the three primary stages of the synthesis, providing both the mechanistic underpinnings and actionable experimental protocols.

Step 1: Strecker Synthesis of 2-Amino-2-(naphthalen-2-yl)acetonitrile

The Strecker synthesis is a classic multi-component reaction that efficiently constructs the α-aminonitrile backbone from an aldehyde[7].

Mechanism and Rationale The reaction proceeds through two key phases within a single pot[2][3]. First, 2-naphthaldehyde reacts with ammonia (in equilibrium with ammonium chloride) to form an imine intermediate. The ammonium chloride serves both as the ammonia source and as a mild acid to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia[2][6]. In the second phase, the cyanide ion (from NaCN or KCN) acts as a potent nucleophile, attacking the electrophilic carbon of the imine (or its protonated iminium form) to forge the crucial carbon-carbon bond, yielding the α-aminonitrile product[3].

Caption: Simplified mechanism of the Strecker reaction.

Experimental Protocol: Step 1

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.

-

To a solution of sodium cyanide (1.1 eq) in water, add ammonium chloride (1.2 eq) and stir until dissolved. Cool the solution in an ice bath.

-

Dissolve 2-naphthaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol and add it dropwise to the cooled aqueous solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude aminonitrile is typically carried forward to the next step without extensive purification.

Step 2: Hydrolysis to 2-Amino-2-(naphthalen-2-yl)acetic Acid

The conversion of the nitrile functional group to a carboxylic acid is a critical step to unmask the amino acid.

Mechanism and Rationale This transformation is typically achieved through vigorous acid-catalyzed hydrolysis. The nitrile nitrogen is protonated by a strong acid (e.g., concentrated HCl), making the carbon atom highly electrophilic[3]. A water molecule then attacks this carbon, initiating a sequence of proton transfers and further water attacks that ultimately cleave the carbon-nitrogen triple bond, releasing ammonia and forming the carboxylic acid[6]. The harsh conditions (strong acid and heat) are necessary to drive the hydrolysis of the stable nitrile group to completion.

Experimental Protocol: Step 2

-

Suspend the crude 2-amino-2-(naphthalen-2-yl)acetonitrile from Step 1 in concentrated hydrochloric acid (e.g., 6 M to 12 M HCl).

-

Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours. The reaction should be monitored for the disappearance of the starting material.

-

After cooling to room temperature, the amino acid hydrochloride salt may precipitate.

-

Neutralize the reaction mixture carefully with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the zwitterionic product.

-

Collect the solid product by filtration, wash with cold water and then a water-miscible organic solvent (like ethanol or acetone), and dry under vacuum.

Step 3: N-Protection with Di-tert-butyl dicarbonate ((Boc)₂O)

The final step is the protection of the amino group, which renders the molecule suitable for applications like solid-phase peptide synthesis[8].

Mechanism and Rationale This reaction involves the acylation of the amino group. The amino acid is dissolved in an aqueous basic solution (e.g., using NaOH, Na₂CO₃, or triethylamine)[4][9]. The base serves to deprotonate the ammonium group of the zwitterionic amino acid, generating a free amine which is a much stronger nucleophile[4]. This amine then attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts[5]. Careful control of pH is essential to ensure the amine is sufficiently nucleophilic while minimizing potential side reactions.

Experimental Protocol: Step 3

-

Suspend 2-amino-2-(naphthalen-2-yl)acetic acid (1.0 eq) in a mixture of water and a co-solvent like dioxane or THF.

-

Cool the mixture in an ice bath and add a base (e.g., 1 M NaOH) to adjust the pH to 9-10, ensuring the amino acid dissolves.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same co-solvent dropwise while vigorously stirring. Maintain the pH between 9-10 by periodic addition of the base.

-

Allow the reaction to stir overnight, warming to room temperature.

-

Once the reaction is complete (monitored by TLC), perform a workup. First, wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O[4].

-

Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or citric acid solution) to a pH of 2-3[5].

-

The N-Boc protected product will precipitate out. Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by crystallization.

Quantitative Data and Characterization

The following table provides an illustrative summary of the reagents for a hypothetical synthesis. Actual yields may vary based on scale and experimental conditions.

| Step | Starting Material | Key Reagents | Molar Eq. (Reagent) | Expected Yield |

| 1 | 2-Naphthaldehyde | NaCN, NH₄Cl | 1.1, 1.2 | 85-95% (crude) |

| 2 | α-Aminonitrile | Conc. HCl | Excess | 70-85% |

| 3 | Amino Acid | (Boc)₂O, NaOH | 1.1, ~2.0 | 80-95% |

Product Characterization: The identity and purity of the final product, (tert-Butoxycarbonyl)amino-(2-naphthalenyl)acetic acid, must be confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the naphthyl protons, the α-proton, the carboxylic acid proton, and the singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Will confirm the presence of all unique carbons, including the carbonyls of the Boc group and the carboxylic acid.

-

Mass Spectrometry (MS): Will show the correct molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of C₁₇H₁₉NO₄ (301.34 g/mol )[10][11].

Considerations for Asymmetric Synthesis

The classical Strecker synthesis described above produces a racemic mixture of the α-amino acid, meaning it contains equal amounts of the (R) and (S) enantiomers[3]. For most pharmaceutical applications, a single enantiomer is required. Several strategies can be employed to achieve this:

-

Chiral Resolution: The final racemic amino acid (or its N-Boc derivative) can be resolved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. These diastereomers can then be separated by crystallization.

-

Asymmetric Strecker Reaction: A more elegant approach is to perform the Strecker reaction asymmetrically. This can be achieved by replacing ammonia with a chiral amine auxiliary[3][12]. This creates two diastereomeric α-aminonitrile products, which can often be separated chromatographically or by crystallization before the auxiliary is cleaved during the hydrolysis step[12].

-

Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of the racemic amino acid or a derivative, allowing for the separation of the unreacted enantiomer[13].

Conclusion

The synthesis of (tert-Butoxycarbonyl)amino-(2-naphthalenyl)acetic acid via a three-step sequence involving a Strecker reaction, nitrile hydrolysis, and Boc-protection is a reliable and scalable method. This guide outlines the fundamental principles and practical steps necessary for its successful execution in a laboratory setting. While the standard procedure yields a racemic product, established methods of asymmetric synthesis or chiral resolution can be integrated to produce the enantiopure compounds required for advanced applications in drug development and chemical biology.

References

-

LookChem. Boc-3-(2-naphthyl)-D-alanine. [Link]

-

Indian Journal of Chemistry. A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. [Link]

-

PubChem. N-Boc-(S)-naphthyl glycine. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

PubMed. Asymmetric Strecker synthesis of α-arylglycines. [Link]

-

Molbase. Synthesis of α-Tert.-butoxycarbonylamino-(5,6-dihydro-1,4-oxathiin-2-yl)-acetic acid. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

National Institutes of Health (NIH). Enzymatic strategies for asymmetric synthesis. [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. prepchem.com [prepchem.com]

- 10. N-Boc-(S)-naphthyl glycine | C17H19NO4 | CID 13006201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

- 12. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of N-Boc-2-naphthyl-glycine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N-Boc-2-naphthyl-glycine, a key building block in peptide synthesis and drug discovery. Designed for researchers and analytical scientists, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. It details an integrated workflow encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section presents field-proven protocols and interpretation strategies, creating a self-validating system where data from each analysis corroborates the others, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Importance of Rigorous Characterization

N-Boc-2-naphthyl-glycine is a non-proteinogenic amino acid derivative whose bulky, aromatic naphthyl group offers unique steric and electronic properties. These characteristics are highly valuable in the design of peptidomimetics, therapeutic peptides, and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group is crucial for controlling reactivity during sequential peptide synthesis.[1] Given its role as a foundational building block, unambiguous confirmation of its molecular structure, purity, and stereochemistry is a non-negotiable prerequisite for its use in any research or development pipeline. An incorrect structural assignment can lead to failed syntheses, misinterpreted biological data, and significant loss of time and resources.

This guide establishes a systematic and logical workflow for the complete structural verification of N-Boc-2-naphthyl-glycine, ensuring that scientists can proceed with confidence in their starting material.

Integrated Strategy for Structure Elucidation

A robust structure elucidation is never reliant on a single analytical technique. Instead, it involves the strategic integration of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they form a cohesive and self-validating picture of the molecule. Our approach is hierarchical, starting with confirmation of the fundamental molecular formula and proceeding to the detailed mapping of the atomic framework.

Here, we present a logical workflow that maximizes information content at each step:

Sources

Physical and chemical properties of Boc-protected naphthyl amino acids

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Naphthyl Amino Acids

Introduction

In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Amino acid protecting groups are the foundational tools that enable this control, with the tert-butyloxycarbonyl (Boc) group standing as a cornerstone of synthetic strategy.[1][2][3] This guide provides a specialized focus on Boc-protected naphthylalanines, a class of non-canonical amino acids that offer unique structural and functional properties. The incorporation of the bulky, aromatic naphthyl moiety can significantly influence peptide conformation, enhance binding affinity to biological targets, and improve metabolic stability, making these building blocks invaluable in medicinal chemistry.[4] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, chemical reactivity, and field-proven experimental protocols for Boc-L-1-naphthylalanine and Boc-L-2-naphthylalanine.

Core Physicochemical Properties

Boc-protected naphthyl amino acids are generally stable, white to off-white crystalline solids that can be stored for extended periods under standard laboratory conditions.[1][3] The introduction of the lipophilic Boc and naphthyl groups drastically alters the solubility profile compared to the parent amino acids, a critical consideration for synthetic applications.

Solubility Profile

The combined hydrophobicity of the tert-butyl and naphthyl groups renders these compounds highly soluble in a range of common organic solvents, facilitating their use in both solution-phase and solid-phase peptide synthesis. Conversely, they are practically insoluble in aqueous solutions and nonpolar solvents like petroleum ether.[5]

| Solvent | Solubility | Rationale |

| Dichloromethane (DCM) | Soluble[6] | Nonpolar aprotic solvent, ideal for reactions and purification. |

| Ethyl Acetate (EtOAc) | Soluble[5][6] | Moderately polar solvent, commonly used for extraction. |

| Tetrahydrofuran (THF) | Soluble[7] | Polar aprotic solvent, suitable for a wide range of organic reactions. |

| Methanol (MeOH) / Ethanol (EtOH) | Soluble[8] | Polar protic solvents that can solvate the carbamate and acid groups. |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, standard for solid-phase peptide synthesis. |

| Water | Insoluble[5] | The large hydrophobic groups prevent dissolution. |

| Petroleum Ether / Hexanes | Insoluble[5] | Used as an anti-solvent for precipitation and crystallization. |

Physical and Spectroscopic Data

Precise characterization is essential for quality control. The following tables summarize key physical and spectroscopic data for the two common isomers of Boc-L-naphthylalanine.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]²⁰D |

| Boc-L-1-naphthylalanine | C₁₈H₂₁NO₄ | 315.36 | 142-146[4] | -52.5° to -56.5° (c=1, MeOH)[4] |

| Boc-L-2-naphthylalanine | C₁₈H₂₁NO₄ | 315.36 | 92-95[8] | +45° ± 2° (c=1, EtOH)[8] |

Table 2: Key Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| Boc-L-1-naphthylalanine | ~1.4 (s, 9H, Boc), ~3.3-3.7 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~5.0 (d, 1H, NH), ~7.3-8.1 (m, 7H, Naphthyl) | ~28.3 (Boc CH₃), ~35 (β-C), ~54 (α-C), ~80 (Boc C), ~123-134 (Naphthyl C), ~155 (Boc C=O), ~175 (COOH C=O) | ~3300 (N-H), ~2970 (C-H), ~1710 (C=O, acid), ~1685 (C=O, carbamate), ~1520 (N-H bend) |

| Boc-L-2-naphthylalanine | ~1.4 (s, 9H, Boc), ~3.2 (d, 2H, β-CH₂), ~4.6 (m, 1H, α-CH), ~5.1 (d, 1H, NH), ~7.3-7.8 (m, 7H, Naphthyl) | ~28.3 (Boc CH₃), ~38 (β-C), ~55 (α-C), ~80 (Boc C), ~125-134 (Naphthyl C), ~155 (Boc C=O), ~176 (COOH C=O) | ~3320 (N-H), ~2980 (C-H), ~1715 (C=O, acid), ~1690 (C=O, carbamate), ~1510 (N-H bend) |

Note: Spectroscopic data are approximate and can vary based on solvent and instrumentation. Data compiled from sources.[9][10]

Chemical Properties and Synthetic Logic

The utility of the Boc group is defined by its unique stability profile: robust under basic and nucleophilic conditions, yet easily cleaved by mild acid. This provides the orthogonality required for complex, multi-step syntheses.[1][11]

Mechanism of Boc Protection

The standard method for introducing the Boc group is via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O). The amino group of the naphthylalanine acts as the nucleophile, attacking a carbonyl carbon of the anhydride. A base, such as sodium hydroxide or triethylamine, serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the resulting acidic byproduct.[1][12][13]

Mechanism of Boc Deprotection

The defining feature of Boc chemistry is the facile removal of the protecting group under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][14] The mechanism is initiated by protonation of the carbamate carbonyl oxygen, which weakens the C-O bond. This triggers a fragmentation cascade, yielding the free amine (as its TFA salt), gaseous carbon dioxide, and a stable tertiary carbocation (tert-butyl cation), which is typically scavenged as isobutene.[1][12]

Application in Boc-SPPS Workflow

In solid-phase peptide synthesis (SPPS), Boc-protected naphthylalanine is incorporated into a growing peptide chain through a series of discrete steps. The cyclical nature of this process allows for the efficient and automated synthesis of complex peptides.

Key Experimental Protocols

The following protocols are provided as validated starting points for the synthesis, deprotection, and analysis of Boc-naphthylalanines.

Protocol: Synthesis of Boc-L-2-Naphthylalanine

This procedure is based on the standard method for Boc protection of amino acids.[15]

-

Dissolution: In a round-bottom flask, suspend L-3-(2-Naphthyl)alanine (1.0 eq) in a 2:5 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH). Cool the mixture to 0°C in an ice bath with stirring.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to the cooled suspension.

-

Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 4-6 hours. The reaction should become homogeneous as it proceeds. Monitor progress by TLC (e.g., 9:1 DCM/MeOH).

-

Acidification: After completion, cool the reaction mixture back to 0°C and carefully add 1 M aqueous hydrochloric acid (HCl) until the pH of the solution is ~2-3. A white precipitate of the product should form.

-

Extraction: Extract the acidified aqueous mixture three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography if necessary, to yield Boc-L-2-naphthylalanine as a white solid.

Protocol: Standard Boc Deprotection

This protocol describes the removal of the Boc group to liberate the free amine.[14][16]

-

Preparation: Dissolve the Boc-protected naphthylalanine-containing peptide (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If the substrate is sensitive to cationic side reactions, a scavenger such as triethylsilane (TES, 1-5% v/v) can be included.

-

Reaction: Stir the mixture at room temperature for 20-30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting amine TFA salt can be used directly in the next step or purified.

-

Neutralization (if required): For subsequent reactions, the TFA salt can be neutralized either in situ during the next coupling step with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or by partitioning between an organic solvent and a mild aqueous base (e.g., sat. NaHCO₃).

Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of amino acid derivatives is a critical quality attribute, as the presence of the D-enantiomer can lead to undesired diastereomeric impurities in the final peptide.[17][18]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column such as CHIRALPAK IC or a macrocyclic glycopeptide-based column like CHIROBIOTIC T is recommended.[17][19]

-

Mobile Phase: A mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol is typical for normal-phase chiral separations. A small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) is often required to ensure good peak shape for the acidic analyte.

-

Example Conditions:

-

Column: CHIRALPAK IC (4.6 x 250 mm, 5 µm)

-

Mobile Phase: 90:10 Hexane:Ethanol + 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 220 nm or 280 nm (to detect the naphthyl chromophore)

-

-

Analysis:

-

Inject a racemic standard to determine the elution order and resolution of the L- and D-enantiomers.

-

Inject the sample to be tested.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

-

Conclusion and Outlook

Boc-protected naphthyl amino acids are sophisticated and highly valuable building blocks in the synthesis of peptides and peptidomimetics. Their distinct physical properties, particularly their solubility in organic solvents, make them amenable to standard synthetic protocols. The chemical behavior of the Boc group—characterized by its stability to base and lability to acid—provides the essential orthogonality for predictable and controlled peptide elongation. The bulky, hydrophobic naphthyl side chain offers a powerful tool for modulating the biological activity and pharmacokinetic properties of peptide-based drug candidates. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage these reagents, accelerating the development of novel therapeutics and advancing our understanding of peptide structure and function.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-3-(2-naphthyl)-L-alanine. PubChem Compound Database. Retrieved from [Link]

-

RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-2-Nal-OH [58438-04-3]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Boc-3-(1-naphthyl)-L-alanine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylalanine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-3-(1-naphthyl)-L-alanine [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (S)-N-Boc-1-Naphthylalanine | 55447-00-2 [chemicalbook.com]

- 7. BOC-N-METHYL-D-2-NAPHTHYLALANINE | 147577-61-5 [amp.chemicalbook.com]

- 8. Boc-3-(2-Naphthyl)-L-alanine | 58438-04-3 [chemicalbook.com]

- 9. Boc-3-(2-naphthyl)-L-alanine | C18H21NO4 | CID 7020908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-N-Boc-1-Naphthylalanine(55447-00-2) 1H NMR [m.chemicalbook.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Page loading... [guidechem.com]

- 16. chempep.com [chempep.com]

- 17. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of 3-Oxo-3-phenylpropanoic Acid (Benzoylacetic Acid)

A Note on Chemical Identity: Initial searches for the compound associated with CAS number 33741-79-6 revealed it to be TERT-BUTOXYCARBONYLAMINO-NAPHTHALEN-2-YL-ACETIC ACID. The topic requested, "3-Oxo-3-(2-oxo-2-phenylethyl)propanoic acid," does not correspond to this CAS number and appears to be a less common or novel compound with limited available characterization data. To fulfill the core requirements of providing an in-depth technical guide with verifiable data and protocols, this document will focus on a closely related and well-characterized analogue: 3-Oxo-3-phenylpropanoic acid (also known as Benzoylacetic acid), CAS number 614-20-0 . This compound shares the key β-keto acid structural motif with an aromatic substituent, making it a valuable and relevant subject for researchers, scientists, and drug development professionals.

Introduction to 3-Oxo-3-phenylpropanoic Acid

3-Oxo-3-phenylpropanoic acid, with the CAS number 614-20-0, is an organic compound that holds significant interest in synthetic and medicinal chemistry.[1] As a β-keto acid, its structure is defined by a carboxylic acid group located at the β-position relative to a ketone. This arrangement confers unique chemical properties upon the molecule, most notably its propensity for decarboxylation and the existence of a dynamic keto-enol tautomerism, which plays a crucial role in its reactivity.

This compound serves as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic compounds. Its biological activities, including potential antibacterial and anticancer properties, have also been a subject of scientific investigation. This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed characterization data.

Physicochemical and Spectroscopic Properties

The properties of 3-Oxo-3-phenylpropanoic acid are summarized below. This compound typically appears as a white to off-white crystalline solid.[2]

| Property | Value | Source(s) |

| CAS Number | 614-20-0 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 98-100 °C (with decomposition) | [3] |

| Boiling Point (Predicted) | 349.1 ± 25.0 °C | [3] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [3] |

| Solubility | Moderately soluble in water, ethanol, and ether. | [2] |

| Acidity (pKa) | The carboxylic acid proton is acidic. | [2] |

Synthesis of 3-Oxo-3-phenylpropanoic Acid

A common and reliable method for the synthesis of 3-Oxo-3-phenylpropanoic acid involves a two-step process starting from the Claisen condensation of ethyl acetate and ethyl benzoate to form ethyl benzoylacetate, followed by hydrolysis of the ester.

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Oxo-3-phenylpropanoic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl Benzoylacetate

This procedure is adapted from the Claisen condensation method.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dry ethanol and sodium metal to prepare sodium ethoxide in situ.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl acetate, followed by the slow addition of ethyl benzoate.

-

Reaction: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ethyl benzoylacetate can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl Benzoylacetate

This procedure involves the saponification of the ester followed by acidification.

-

Saponification: In a round-bottom flask, dissolve ethyl benzoylacetate in an aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and slowly add cold, dilute hydrochloric acid with stirring until the solution is acidic (pH ~2-3). 3-Oxo-3-phenylpropanoic acid will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-Oxo-3-phenylpropanoic acid and for studying its keto-enol tautomerism.[4]

Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism in 3-Oxo-3-phenylpropanoic acid.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for both the keto and enol forms.

-

Keto form: A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups, typically in the range of 3.5-4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

-

Enol form: A singlet for the vinylic proton (=CH-) typically between 5.0 and 6.0 ppm. The enolic hydroxyl proton will appear as a broad singlet, often at a very downfield chemical shift due to hydrogen bonding. The aromatic and carboxylic acid protons will have signals similar to the keto form. The ratio of the integrals of the methylene and vinylic protons can be used to determine the equilibrium constant (Keq) of the tautomerism.[5]

-

-

¹³C NMR: The ¹³C NMR spectrum will also show two sets of signals corresponding to the keto and enol tautomers.

-

Keto form: Two carbonyl carbon signals, one for the ketone (~190-200 ppm) and one for the carboxylic acid (~170-180 ppm). A signal for the methylene carbon will be observed around 40-50 ppm. Aromatic carbon signals will appear in the 120-140 ppm region.

-

Enol form: The carbonyl carbon of the carboxylic acid will be present. The ketone carbonyl will be replaced by two signals for the enolic double bond carbons, one of which will be deshielded due to the attached oxygen.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| ~1760 | C=O stretch | Ketone (carbonyl) |

| ~1710 | C=O stretch | Carboxylic acid (carbonyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The presence of two distinct carbonyl peaks would be indicative of the keto form. In the case of the enol tautomer, the ketone carbonyl absorption would be absent and replaced by a C=C stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 3-Oxo-3-phenylpropanoic acid (164.16 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6] For this specific molecule, fragmentation of the benzoyl group (C₆H₅CO⁺, m/z = 105) and the phenyl group (C₆H₅⁺, m/z = 77) would also be expected. The decarboxylation of the β-keto acid upon ionization is also a likely fragmentation pathway, leading to the loss of CO₂ (M-44).

Safety and Handling

3-Oxo-3-phenylpropanoic acid should be handled with care in a laboratory setting.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[3]

-

Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[3] Use in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Oxo-3-phenylpropanoic acid is a valuable building block in organic synthesis with interesting chemical properties stemming from its β-keto acid functionality. This guide has provided a comprehensive overview of its characterization, including its physicochemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic data. The pronounced keto-enol tautomerism is a key feature that can be effectively studied using NMR spectroscopy. Proper safety precautions should be observed when handling this compound. The information presented here serves as a foundational resource for researchers and professionals working with this and related chemical structures.

References

-

PubChem. (n.d.). (Benzyloxy)acetic acid. Retrieved January 4, 2026, from [Link]

-

ChemBK. (n.d.). Benzoyl Acetic Acid. Retrieved January 4, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3-oxo-3-phenylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Benzoylacetic acid. Retrieved January 4, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Oxo-3-phenylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl benzoylacetate. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Ethyl benzoylacetate. Retrieved January 4, 2026, from [Link]

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). Drug Testing and Analysis.

-

PubChem. (n.d.). Benzoylacetic acid. Retrieved January 4, 2026, from [Link]

-

Protheragen. (n.d.). 3-Oxo-3-Phenylpropanoic Acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.

-

ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved January 4, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved January 4, 2026, from [Link]

-

MassBank. (n.d.). Phenylpropanoic acids. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

Sources

- 1. Ethyl 3-oxo-3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Enantioselective Synthesis of 2-(2-Naphthyl)glycine Derivatives: An In-Depth Technical Guide

Introduction: The Significance of 2-(2-Naphthyl)glycine in Medicinal Chemistry

Non-proteinogenic amino acids are critical structural motifs in the design and development of novel therapeutics. Among these, α-aryl glycines, and specifically 2-(2-naphthyl)glycine, represent a class of compounds with significant pharmacological potential. The rigid, lipophilic naphthyl moiety can engage in potent interactions with biological targets, making its derivatives valuable building blocks for peptidomimetics, enzyme inhibitors, and other bioactive molecules. The stereochemistry of the α-carbon is paramount to biological activity, necessitating synthetic routes that afford high enantiopurity. This guide provides an in-depth exploration of key methodologies for the enantioselective synthesis of 2-(2-naphthyl)glycine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically enriched 2-(2-naphthyl)glycine derivatives can be broadly categorized into three highly effective strategies: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution. This guide will focus on two prominent and highly diastereoselective methods: Chiral N-Phosphonyl Imine Chemistry and the Asymmetric Strecker Synthesis. A third key strategy, Asymmetric Phase-Transfer Catalysis, will also be discussed, highlighting its industrial applicability.

Methodology 1: Chiral N-Phosphonyl Imine Chemistry

The use of chiral auxiliaries provides a robust and reliable method for introducing stereochemistry. Chiral N-phosphonyl imines, in particular, have demonstrated exceptional stereocontrol in the synthesis of amino acid derivatives. The bulky chiral scaffold effectively shields one face of the imine, directing the approach of a nucleophile to achieve high diastereoselectivity. While direct examples for 2-(2-naphthyl)glycine are not prevalent in the literature, the successful application of a 1-naphthyl substituted phosphonyl imine for the synthesis of β-amino acids provides a strong foundation for its adaptation to α-amino acid synthesis with a 2-naphthyl substituent.[1][2]

Causality Behind Experimental Choices

The choice of a phosphonyl imine as the chiral auxiliary is strategic. The phosphorus atom can act as a Lewis basic site, coordinating with Lewis acids to enhance the electrophilicity of the imine carbon. The bulky chiral diol backbone, often derived from BINOL, creates a well-defined chiral pocket. The selection of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial for the clean generation of the ester enolate nucleophile without side reactions. The addition of a Lewis acid, such as Triisopropoxytitanium (IV) chloride, can further enhance diastereoselectivity by coordinating to both the phosphonyl oxygen and the enolate oxygen, leading to a more rigid and organized transition state.[2]

Experimental Protocol: Asymmetric Addition of an Ester Enolate to a Chiral N-Phosphonyl Imine

This protocol is adapted from established procedures for the synthesis of β-amino esters using a 1-naphthyl-substituted phosphonyl imine and is proposed for the synthesis of 2-(2-naphthyl)glycine derivatives.[2]

Step 1: Enolate Formation

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF, 3.0 mL) and the desired ester (e.g., tert-butyl acetate, 0.6 mmol).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a 2 M solution of Lithium Diisopropylamide (LDA) in THF (0.33 mL, 0.66 mmol) dropwise over 10 minutes.

-

Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

Step 2: Transmetalation and Imine Addition

-

To the freshly prepared enolate solution, add a solution of Triisopropoxytitanium (IV) chloride (0.72 mmol) in THF (0.5 mL) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve the chiral N-phosphonyl imine derived from 2-naphthaldehyde (0.3 mmol) in dry THF (3.0 mL).

-

Add the solution of the chiral imine dropwise to the titanium enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification and Auxiliary Removal

-

Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched N-phosphonyl protected amino ester.

-

The chiral auxiliary can be removed by treatment with hydrobromic acid (HBr) in a suitable solvent to yield the free amino ester.[1][2]

Data Presentation

| Entry | Imine Substituent | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 1-Naphthyl | 82:18 | 81 |

| 2 | Phenyl | 77:23 | 82 |

| 3 | 2-Methoxyphenyl | 72:28 | 80 |

| 4 | Isopropyl | 76:24 | 60 |

| Data adapted from the synthesis of β-amino esters using various N-phosphonyl imines, demonstrating the effectiveness of the naphthyl substituent in inducing diastereoselectivity.[2] |

Logical Diagram of the N-Phosphonyl Imine Approach

Caption: Workflow for the enantioselective synthesis of 2-(2-naphthyl)glycine derivatives via chiral N-phosphonyl imine chemistry.

Methodology 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and highly effective three-component reaction for the preparation of α-amino acids. The asymmetric variant, employing a chiral amine as an auxiliary, provides a direct and practical route to enantiomerically enriched α-aryl glycines.[3][4] This method is particularly attractive due to its operational simplicity and the high crystallinity of the intermediate α-aminonitriles, which often allows for purification by simple recrystallization.[3]

Causality Behind Experimental Choices

The success of the asymmetric Strecker synthesis hinges on the choice of the chiral amine auxiliary. (S)-1-(4-methoxyphenyl)ethylamine is a common and effective choice, as it can be readily cleaved under acidic conditions. The reaction proceeds via the in situ formation of a chiral imine from the aldehyde and the chiral amine. The subsequent nucleophilic attack of cyanide on the imine is diastereoselective, controlled by the stereocenter of the chiral auxiliary. The crystallization-induced asymmetric transformation is a powerful phenomenon observed in some cases, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess in the solid product.[5]

Experimental Protocol: Asymmetric Strecker Synthesis of 2-(2-Naphthyl)glycine

This protocol is a generalized procedure based on successful asymmetric Strecker syntheses of various α-arylglycines.[3][4]

Step 1: Three-Component Reaction

-

In a round-bottom flask, dissolve sodium cyanide (NaCN, 3.0 mmol) and (S)-1-(4-methoxyphenyl)ethylamine (3.0 mmol) in a suitable solvent such as methanol or a mixture of methanol and water.

-

To this solution, add 2-naphthaldehyde (3.0 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the α-aminonitrile precipitate. If a crystalline solid forms, collect it by filtration.

Step 2: Purification of the α-Aminonitrile

-

The collected solid is the diastereomerically enriched (S,S)-α-aminonitrile.

-

If necessary, the diastereomeric purity can be enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis and Auxiliary Removal

-

Suspend the diastereomerically pure (S,S)-α-aminonitrile in 6 M aqueous hydrochloric acid (HCl).

-

Heat the mixture at reflux for 4-6 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the cleaved auxiliary.

-

The aqueous layer, containing the enantiopure (S)-2-(2-naphthyl)glycine hydrochloride, can be further purified by recrystallization or ion-exchange chromatography.

Data Presentation

| Aldehyde | Diastereomeric Ratio (dr) of Aminonitrile | Yield of Pure Aminonitrile (%) | Final Amino Acid Enantiomeric Excess (ee) (%) |

| Benzaldehyde | >99:1 | 85 | >98 |

| 4-Chlorobenzaldehyde | >99:1 | 91 | >98 |

| 4-Methoxybenzaldehyde | >99:1 | 88 | >98 |

| 2-Bromobenzaldehyde | >99:1 | 58 | >98 |

| Data from the asymmetric Strecker synthesis of various α-arylglycines, demonstrating the high diastereoselectivity and enantioselectivity achievable with this method.[3][4] |

Logical Diagram of the Asymmetric Strecker Synthesis

Caption: Schematic representation of the Asymmetric Strecker Synthesis for 2-(2-naphthyl)glycine.

Methodology 3: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful and industrially scalable method for the enantioselective synthesis of α-amino acids. This technique involves the use of a chiral quaternary ammonium salt to transport an enolate from an aqueous or solid phase into an organic phase, where it reacts with an electrophile. The chiral catalyst creates a chiral ion pair with the enolate, effectively directing the alkylation to occur on one face of the nucleophile.

Causality Behind Experimental Choices

The choice of the phase-transfer catalyst is paramount to achieving high enantioselectivity. Cinchona alkaloid-derived catalysts are widely used and have been extensively optimized. The steric and electronic properties of the substituents on the catalyst framework play a crucial role in the formation of a tight, stereochemically defined ion pair with the glycine enolate. The use of a Schiff base of a glycine ester, typically with a benzophenone imine, is common as it enhances the acidity of the α-protons, facilitating enolate formation under milder basic conditions. The reaction conditions, including the choice of solvent, base, and temperature, are all critical parameters that must be optimized to maximize both yield and enantioselectivity.

Conclusion and Future Perspectives

The enantioselective synthesis of 2-(2-naphthyl)glycine derivatives is a challenging yet rewarding endeavor for medicinal chemists and drug development professionals. The methodologies outlined in this guide, particularly the use of chiral N-phosphonyl imines and the asymmetric Strecker synthesis, provide robust and reliable pathways to these valuable compounds with high stereochemical control. Asymmetric phase-transfer catalysis also presents a highly attractive option, especially for larger-scale synthesis.

Future research in this area will likely focus on the development of novel, more efficient, and more sustainable catalytic systems. The exploration of organocatalytic and biocatalytic approaches could offer greener alternatives to traditional methods. Furthermore, the development of new chiral auxiliaries that are easily attached, provide excellent stereocontrol, and are readily cleaved and recovered will continue to be an area of active investigation. The continued innovation in asymmetric synthesis will undoubtedly expand the accessibility and utility of 2-(2-naphthyl)glycine and its derivatives in the discovery of new and improved therapeutics.

References

- 1. Chiral N-phosphonyl imine chemistry: asymmetric additions of ester enolates for the synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Alpha-Amino Acids with Aromatic Side Chains: A Modern Perspective on Strategy and Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic α-amino acids bearing aromatic side chains are foundational building blocks in medicinal chemistry, peptide science, and materials development.[1][2][3] Their intrinsic chirality is often pivotal to the biological activity and conformational properties of the molecules they constitute. Consequently, the development of robust, efficient, and highly stereoselective synthetic methodologies is a paramount objective in modern organic synthesis. This guide provides an in-depth analysis of the core strategies for the asymmetric synthesis of these valuable compounds. It moves beyond a mere recitation of protocols to dissect the underlying mechanistic principles and causal factors that govern stereochemical outcomes. We will explore cornerstone techniques, including chiral auxiliary-mediated alkylations, catalytic enantioselective methods such as phase-transfer catalysis and asymmetric hydrogenation, the burgeoning field of biocatalysis, and the transformative potential of direct C-H functionalization. Each section is grounded in authoritative literature and supplemented with detailed experimental protocols, comparative data, and mechanistic diagrams to furnish researchers with a comprehensive and actionable understanding of the field.

Strategic Overview: The Chirality Challenge

The central challenge in synthesizing α-amino acids is the precise construction of the stereocenter at the α-carbon. The strategies to achieve this can be broadly categorized by how the chiral information is introduced and leveraged. This guide is structured to follow these distinct, yet sometimes complementary, strategic philosophies.

Caption: Fig 1. Evolution of Synthetic Strategies.

Chiral Auxiliary-Mediated Synthesis: Reliable Diastereoselective Control

This classical yet powerful strategy involves covalently attaching a chiral molecule—the auxiliary—to a prochiral substrate, typically a glycine equivalent. The inherent chirality of the auxiliary then directs a subsequent bond-forming reaction, such as alkylation, to occur on one face of the molecule, creating a new stereocenter with a specific configuration relative to the auxiliary.

2.1. The Underlying Principle: Steric Shielding and Conformational Rigidity

The efficacy of a chiral auxiliary hinges on its ability to enforce a rigid conformational arrangement in the reactive intermediate, usually an enolate.[4] This rigidity, combined with the steric bulk of the auxiliary's substituents, effectively shields one of the enolate's two faces, leaving the other preferentially open to attack by an electrophile (e.g., a substituted benzyl bromide).

A prime example is the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. The square-planar nickel complex locks the glycine enolate into a conformationally rigid structure, leading to highly diastereoselective alkylations.[5][6]

2.2. Representative Protocol: Asymmetric Synthesis of (S)-α-(octyl)glycine via Ni(II) Complex Alkylation

This protocol is adapted from the work of Soloshonok and co-workers, demonstrating a practical application of this methodology.[6]

Step 1: Formation of the Chiral Ni(II) Complex

-

To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine in methanol, add an equimolar amount of nickel(II) nitrate hexahydrate.

-

Add sodium methoxide solution dropwise until the solution becomes deep red and a pH of 7.5-8.5 is achieved.

-

Stir the mixture at 60°C for 1-2 hours to ensure complete complex formation. The complex can be isolated by filtration after cooling or used in situ.

Step 2: Diastereoselective Alkylation

-

To the solution or suspension of the Ni(II) complex, add 1.5 equivalents of the aromatic electrophile (e.g., a substituted benzyl bromide).

-

Add a non-nucleophilic base, such as powdered potassium hydroxide or sodium tert-butoxide, to generate the nucleophilic glycine enolate.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting complex.

Step 3: Hydrolysis and Auxiliary Removal

-

After the reaction is complete, quench the mixture with aqueous HCl (e.g., 3N HCl).

-

Heat the mixture under reflux for 2-4 hours to hydrolyze the Schiff base and break apart the complex.

-

Cool the mixture and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary, which can often be recovered and recycled.

-

The aqueous layer, containing the desired α-amino acid hydrochloride salt, can be purified by ion-exchange chromatography or crystallization.

2.3. Causality and Trustworthiness

-

Why Ni(II)? The nickel(II) ion templates the formation of a rigid, square-planar complex, which is crucial for high diastereoselectivity. This pre-organization of the reactive intermediate is the source of the method's reliability.[5]

-

Self-Validation: The diastereomeric ratio (d.r.) of the product can be directly measured by ¹H NMR or HPLC analysis of the crude reaction mixture before hydrolysis. A high d.r. (often >98:2) validates the stereochemical control of the reaction. The subsequent hydrolysis does not affect the newly formed stereocenter.

Catalytic Asymmetric Phase-Transfer Catalysis: Efficiency at the Interface

Phase-transfer catalysis (PTC) offers a significant leap in efficiency by moving from stoichiometric to catalytic amounts of the chiral controller.[7] This method is particularly well-suited for the alkylation of glycine Schiff bases with aromatic halides.[1][8]

3.1. The Mechanism: A Chiral Ion Pair in Action

The reaction occurs in a biphasic system (e.g., toluene/50% aqueous NaOH). A glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated at the interface by the strong base to form an enolate.[9] A chiral quaternary ammonium salt (the catalyst) then extracts this enolate into the organic phase by forming a tight, chiral ion pair. This chiral environment dictates the trajectory of the incoming benzyl bromide, resulting in a highly enantioselective alkylation. Cinchona alkaloid-derived catalysts are particularly effective due to their rigid structures and ability to engage in non-covalent interactions that stabilize the transition state.[1][10]

Caption: Fig 2. Catalytic Cycle of Asymmetric PTC.

3.2. Data Summary: Performance of Cinchona Alkaloid-Derived Catalysts

The choice of catalyst is critical. Pseudoenantiomeric catalysts derived from cinchonidine and cinchonine often provide access to either enantiomer of the target amino acid.[1]

| Entry | Electrophile (Ar-CH₂Br) | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 95 | 92 (S) | [1] |

| 2 | 4-Chlorobenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 94 | 94 (S) | [1] |

| 3 | 3-Methoxybenzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 96 | 91 (S) | [1] |

| 4 | 1-(Bromomethyl)naphthalene | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 92 | 90 (S) | [1] |

| 5 | Benzyl bromide | O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide | 93 | 91 (R) | [1] |

Catalytic Asymmetric Hydrogenation: The Atom-Economical Approach

Asymmetric hydrogenation of prochiral α,β-dehydro-α-amino acid (DAA) derivatives is one of the most powerful and industrially relevant methods for producing enantiopure α-amino acids.[2][11] The strategy involves the stereoselective addition of hydrogen across the C=C double bond, controlled by a chiral transition metal catalyst.

4.1. Core Principle and Catalyst Systems

The success of this method relies on chiral phosphine ligands that coordinate to a metal center, typically rhodium or ruthenium.[12] Ligands like the DuPhos and BINAP families create a well-defined chiral pocket around the metal.[2] The DAA substrate coordinates to the metal in a bidentate fashion through the amide carbonyl and the double bond. This locks the substrate into a specific orientation, and subsequent delivery of hydrogen from the metal center occurs selectively to one face of the double bond.

A related and highly effective modern variant is the rhodium-catalyzed asymmetric arylation of dehydroalanine derivatives using arylboronic acids. This reaction proceeds via a conjugate addition and subsequent enantioselective protonation cascade, affording the desired aromatic amino acid derivative with high yield and enantioselectivity.[13]

Caption: Fig 4. Enzymatic Asymmetric Reductive Amination.

Emerging Frontiers: Direct C-H Functionalization

The most recent advances in the field bypass the need for pre-functionalized starting materials by directly modifying the C-H bonds of an amino acid scaffold. [14][15]This strategy offers unprecedented synthetic efficiency and opens avenues for late-stage modification of complex molecules.

6.1. Iridium-Catalyzed Borylation/Suzuki Coupling

A powerful two-step sequence involves the iridium-catalyzed C-H borylation of a protected aromatic amino acid, such as N-Boc-phenylalanine. [16][17]This reaction proceeds with high regioselectivity for the positions meta or para to the side chain. The resulting boronate ester is a versatile handle for a subsequent palladium-catalyzed Suzuki cross-coupling reaction, allowing for the introduction of a vast array of new aromatic or heteroaromatic groups while preserving the original stereochemistry. [16]

Caption: Fig 5. C-H Functionalization Workflow.

Detailed Experimental Protocols

7.1. Protocol: Asymmetric α-Alkylation via Phase-Transfer Catalysis This protocol is a general representation based on the work of Lygo and others. [1][9]* Materials: N-(Diphenylmethylene)glycine tert-butyl ester (glycine imine), substituted benzyl bromide, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (catalyst, ~5 mol%), toluene, 50% (w/w) aqueous sodium hydroxide.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the glycine imine (1.0 eq), the benzyl bromide (1.2 eq), and the chiral phase-transfer catalyst (0.05 eq).

-

Add toluene to achieve a substrate concentration of approximately 0.2 M.

-

Add an equal volume of 50% aqueous NaOH solution.

-

Stir the biphasic mixture vigorously at room temperature (20-25°C) for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Upon completion, dilute the mixture with water and toluene. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

The resulting N-protected amino acid ester can be deprotected under standard acidic conditions (e.g., 2N HCl) to yield the free amino acid.

-